2-Fluoro-3'-piperidinomethyl benzophenone
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2-fluorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO/c20-18-10-3-2-9-17(18)19(22)16-8-6-7-15(13-16)14-21-11-4-1-5-12-21/h2-3,6-10,13H,1,4-5,11-12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUXWEHZLMMZHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643152 | |
| Record name | (2-Fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898793-32-3 | |
| Record name | Methanone, (2-fluorophenyl)[3-(1-piperidinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Hybridization with Acetylcholinesterase Ache Inhibitors for Alzheimer S Disease:
Fluorinated benzophenone (B1666685) derivatives have been investigated as multi-potent agents for Alzheimer's disease, targeting both β-secretase (BACE-1) and acetylcholinesterase (AChE). nih.govunito.itresearchgate.net A logical hybridization strategy would be to link the 2-fluoro-3'-piperidinomethyl benzophenone scaffold to a known AChE inhibitor. For instance, a fragment of a drug like donepezil, which is a potent AChE inhibitor, could be tethered to the benzophenone core. The piperidine (B6355638) moiety of the parent scaffold could also contribute to anti-AChE activity. This approach aims to create a dual-action ligand that could simultaneously address multiple pathological pathways in Alzheimer's disease. researchgate.net
Combination with Histamine H3 Receptor Antagonists:
Research has shown that benzophenone (B1666685) derivatives can be designed as multi-target-directed ligands with affinity for the histamine (B1213489) H3 receptor and inhibitory activity against cholinesterases. mdpi.com Following this precedent, the 2-fluoro-3'-piperidinomethyl benzophenone scaffold could be linked via a flexible alkyl or ether linker to a pharmacophore known to antagonize the H3 receptor. Such a hybrid could offer a synergistic effect for certain neurological or cognitive disorders.
Conjugation with Anticancer Agents:
The benzophenone (B1666685) scaffold has been explored for its anticancer properties. nih.gov A promising strategy involves creating hybrid molecules that combine the benzophenone core with other established anticancer pharmacophores. For example, a hybrid could be designed by linking the 2-fluoro-3'-piperidinomethyl benzophenone scaffold to a molecule known to inhibit topoisomerase or tubulin polymerization, which are validated targets in oncology. nih.govnih.gov The choice of linker—whether cleavable or non-cleavable—would be critical in determining whether the hybrid acts as a single multi-target entity or as a pro-drug that releases two separate active agents at the target site. nih.gov
Interactive Data Table of Hypothetical Hybrid Molecules
The following table outlines some potential hybrid molecule designs based on the this compound scaffold, the pharmacophores they incorporate, and their hypothetical dual targets.
| Scaffold | Linked Pharmacophore | Linker Type (Hypothetical) | Potential Dual Targets | Therapeutic Area (Hypothetical) |
| This compound | Donepezil Fragment | Amide or Ester | BACE-1 / AChE | Alzheimer's Disease |
| This compound | Histamine (B1213489) H3 Antagonist Moiety | Alkyl Ether | BACE-1 / H3 Receptor | Neurological Disorders |
| This compound | Combretastatin A-4 Analogue | Triazole | BACE-1 / Tubulin | Oncology |
| This compound | Topoisomerase Inhibitor Fragment | Amide | BACE-1 / Topoisomerase | Oncology |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Fluoro 3 Piperidinomethyl Benzophenone
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, offering detailed information about the carbon-hydrogen framework.
Proton (¹H) NMR Spectral Analysis of 2-Fluoro-3'-piperidinomethyl Benzophenone (B1666685)
The ¹H NMR spectrum of 2-Fluoro-3'-piperidinomethyl benzophenone is anticipated to exhibit a series of signals corresponding to the distinct proton environments within the molecule. The aromatic protons on the two phenyl rings will resonate in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents and the electron-withdrawing carbonyl group. The protons on the 2-fluorophenyl ring will show complex splitting patterns due to both homo- and heteronuclear (¹H-¹⁹F) coupling. The protons of the piperidinomethyl substituent will appear in the upfield region. The methylene (B1212753) bridge protons (Ar-CH₂-N) are expected to produce a singlet or a multiplet around 3.5 ppm. The piperidine (B6355638) ring protons will likely show a series of broad multiplets in the range of 1.4 to 2.5 ppm.
Predicted ¹H NMR Data Table for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-7.2 | m | 8H | Aromatic protons (C₆H₄ and C₆H₅) |
| ~3.5 | s | 2H | Ar-CH₂-N |
| ~2.4 | m | 4H | Piperidine (α-CH₂) |
| ~1.6 | m | 6H | Piperidine (β, γ-CH₂) |
| Note: This is a predicted data table based on analogous structures. Actual experimental values may vary. |
Carbon (¹³C) NMR Spectral Analysis of this compound
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon is the most deshielded and is expected to appear at a chemical shift of approximately 195 ppm. The aromatic carbons will resonate in the 120-140 ppm range, with the carbon attached to the fluorine atom (C-F) showing a characteristic large one-bond C-F coupling constant. The carbons of the piperidinomethyl group will be found in the upfield region of the spectrum.
Predicted ¹³C NMR Data Table for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~195 | C=O |
| ~160 (d, ¹JCF ≈ 250 Hz) | C-F |
| ~125-140 | Aromatic C |
| ~60 | Ar-CH₂-N |
| ~54 | Piperidine (α-C) |
| ~26 | Piperidine (β-C) |
| ~24 | Piperidine (γ-C) |
| Note: This is a predicted data table based on analogous structures. 'd' denotes a doublet due to C-F coupling. |
Fluorine (¹⁹F) NMR Spectroscopic Investigations of Fluorinated Benzophenones
Fluorine-19 NMR is a highly sensitive technique for the analysis of organofluorine compounds. rsc.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. rsc.org The chemical shift of the fluorine atom in this compound is influenced by its position on the aromatic ring and the electronic nature of the substituents. For a fluorine atom ortho to a carbonyl group in a benzophenone system, the chemical shift is expected to be in a characteristic region. The wide chemical shift range of ¹⁹F NMR, spanning about 800 ppm, generally prevents signal overlap, making it a powerful tool for the identification and quantification of fluorinated pharmaceuticals. rsc.orgchemicalbook.com The signal for the fluorine atom in the title compound would likely appear as a multiplet due to coupling with the ortho and meta protons on the same aromatic ring.
Two-Dimensional NMR Techniques (e.g., COSY) for Structural Assignments
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are crucial for unambiguously assigning proton signals and confirming the connectivity of the molecule. chemscene.com A ¹H-¹H COSY experiment on this compound would reveal correlations between protons that are spin-spin coupled. amanote.com Specifically, it would show cross-peaks connecting adjacent protons on the aromatic rings, helping to trace the spin systems. For instance, the protons on the 3'-piperidinomethyl-substituted phenyl ring would show a clear correlation pattern. Similarly, the protons of the piperidine ring would exhibit correlations between the α, β, and γ positions, confirming the integrity of this cyclic system. chemscene.comamanote.com
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) Techniques
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₉H₂₀FNO), HRMS would provide a highly accurate mass measurement of the molecular ion [M+H]⁺, which should be consistent with the calculated exact mass. This level of accuracy allows for the unambiguous determination of the molecular formula.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a stable piperidinomethyl cation or a benzoyl cation.
Predicted HRMS Fragmentation Data for this compound
| m/z (Observed) | Proposed Fragment Ion |
| 298.1601 | [M+H]⁺ |
| 183.0403 | [C₆H₅COC₆H₄F]⁺ |
| 122.0371 | [FC₆H₄CO]⁺ |
| 98.1021 | [C₅H₁₀NCH₂]⁺ |
| 84.0813 | [C₅H₁₀N]⁺ |
| Note: This is a predicted data table. Actual fragmentation will depend on ionization conditions. |
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) Applications for Fluorinated Compounds
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a powerful soft ionization technique used for the analysis of a wide range of organic molecules, including sensitive compounds and polymers. nih.govnews-medical.net Its application to fluorinated compounds, however, presents unique challenges. The characterization of fluorinated polymers and other hydrophobic fluorinated molecules can be inefficient with standard MALDI matrices like 2,5-dihydroxybenzoic acid due to unfavorable hydrophobic interactions and potential issues with the gas-phase cationization process. researchgate.net
To overcome these limitations, the development and use of fluorinated matrices, such as pentafluorobenzoic acid and pentafluorocinnamic acid, have proven effective. nih.gov The presence of fluorine atoms in the matrix can enhance the interaction with the fluorinated analyte, facilitating a more efficient desorption and ionization process. nih.gov For a molecule like this compound, which contains a fluorinated phenyl ring, employing a fluorinated matrix approach would be advantageous. This strategy would be expected to yield a clean mass spectrum dominated by the protonated molecular ion [M+H]⁺ or adducts with alkali metals like sodium [M+Na]⁺, thereby allowing for the unambiguous determination of its molecular weight and confirmation of its elemental composition through high-resolution mass spectrometry. Recent advancements in MALDI-MS also allow for sensitive and quantitative analysis of fluorinated substances, reaching parts-per-trillion (ppt) detection levels for certain compounds. chemrxiv.org
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Analysis of Characteristic Functional Group Vibrations (C=O, C-F, C-N) in Benzophenones
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule. For this compound, the spectra would be characterized by vibrations from the carbonyl bridge, the carbon-fluorine bond, and the carbon-nitrogen bonds of the piperidine ring.
Carbonyl (C=O) Vibration: The C=O stretching vibration in benzophenone derivatives is typically a strong, sharp band in the IR spectrum. For unsubstituted benzophenone, this band appears around 1650-1652 cm⁻¹. researchgate.netchegg.com In substituted benzophenones, the exact frequency is sensitive to the electronic effects of the substituents on the phenyl rings. researchgate.net For the title compound, the electron-withdrawing fluorine atom and the electron-donating piperidinomethyl group would collectively influence the electronic environment of the carbonyl group, with an expected absorption in the 1630-1660 cm⁻¹ range. researchgate.net
Carbon-Fluorine (C-F) Vibration: The C-F stretching vibration gives rise to strong absorptions in the IR spectrum, typically found in the 1400 cm⁻¹ to 1000 cm⁻¹ region. rsc.org The exact position and intensity can be influenced by coupling with other vibrations in the aromatic ring. Analysis of fluorinated benzophenones has shown that these interactions can be complex, but are crucial for confirming the presence of the fluorine substituent. rsc.org
Carbon-Nitrogen (C-N) Vibration: The C-N stretching vibrations of the tertiary amine within the piperidine ring typically appear in the fingerprint region of the IR spectrum, from 1300 cm⁻¹ to 1100 cm⁻¹. libretexts.org These bands are often of medium to weak intensity. Additionally, C-H stretching and bending vibrations from the methylene groups of the piperidine ring would be observable.
The table below summarizes the expected vibrational frequencies for the key functional groups in this compound.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium to Weak |
| C-H (Aliphatic - Piperidine) | Stretching | 2950 - 2850 | Medium |
| C=O (Ketone) | Stretching | 1660 - 1630 | Strong |
| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium to Weak |
| C-F (Aryl-Fluoride) | Stretching | 1400 - 1000 | Strong |
| C-N (Tertiary Amine) | Stretching | 1300 - 1100 | Medium to Weak |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Chromophore Analysis and Substituent Effects on Absorption Maxima in Benzophenones
The electronic absorption spectrum of this compound is dominated by the benzophenone chromophore. Unsubstituted benzophenone in non-polar solvents typically displays two main absorption bands: a very intense band corresponding to a π→π* transition around 250 nm and a much weaker, longer-wavelength band from 330-360 nm attributed to the formally forbidden n→π* transition of the carbonyl group's non-bonding electrons. mdpi.comscialert.netresearchgate.net
Substituents on the phenyl rings can significantly alter the position (λ_max) and intensity (molar absorptivity, ε) of these bands. researchgate.netmdpi.com
π→π Transition:* This high-energy transition is associated with the conjugated π-system of the molecule. The presence of the electron-donating piperidinomethyl group, acting as an auxochrome, is expected to cause a bathochromic (red) shift in the λ_max of this band and an increase in its intensity. scialert.net This is due to the delocalization of the nitrogen's lone pair electrons into the aromatic ring, which reduces the energy gap between the π and π* orbitals.
n→π Transition:* This low-energy transition is sensitive to solvent polarity and electronic effects. In polar solvents, this band typically undergoes a hypsochromic (blue) shift due to the stabilization of the non-bonding n-orbital through hydrogen bonding. mdpi.comscialert.net The electronic effects of the fluorine and piperidinomethyl substituents will modulate the energy of the carbonyl's molecular orbitals, leading to a shift in the absorption maximum. The combination of an electron-withdrawing fluoro group and an electron-donating aminoalkyl group can lead to complex shifts due to their opposing inductive and mesomeric effects. researchgate.net
The table below outlines the typical absorption bands for benzophenone and the anticipated effects of the substituents present in the title compound.
| Compound | Transition | Typical λ_max (nm) in Non-Polar Solvent | Expected Shift for this compound |
|---|---|---|---|
| Benzophenone (Reference) | π→π | ~250 | Substituents will cause shifts in absorption maxima. The electron-donating piperidinomethyl group is expected to cause a bathochromic shift of the π→π band. |
| n→π* | ~340-360 |
X-ray Crystallography for Solid-State Structural Determination of Benzophenone Derivatives
X-ray crystallography is the definitive analytical method for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov For benzophenone and its derivatives, this technique provides invaluable data on conformation, bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. nih.govmdpi.com
The structure of benzophenone itself is non-planar, with the two phenyl rings twisted relative to the plane of the central carbonyl group, exhibiting significant dihedral angles. mdpi.comresearchgate.net This twisted conformation arises from minimizing steric hindrance while maintaining some degree of π-conjugation. Studies on various benzophenone derivatives show that these dihedral angles are a key structural feature. mdpi.comresearchgate.net
For this compound, a single-crystal X-ray diffraction analysis would be expected to reveal:
The precise bond lengths and angles of the entire molecule.
The exact dihedral angles between the fluorinated phenyl ring, the piperidinomethyl-substituted phenyl ring, and the central carbonyl group.
The solid-state conformation of the piperidine ring, which is anticipated to adopt a stable chair conformation.
The nature of the intermolecular interactions that stabilize the crystal lattice. These could include hydrogen bonds, C–F···H interactions, F···F contacts, and C–F···π interactions, which are known to be significant in the crystal engineering of fluorinated organic molecules. rsc.org
The structural parameters determined by X-ray crystallography are essential for understanding the molecule's physical properties and for computational modeling studies.
| Structural Parameter | Description | Expected Information for this compound |
|---|---|---|
| Crystal System & Space Group | Fundamental symmetry properties of the crystal lattice. | Determined from diffraction data (e.g., Orthorhombic, Monoclinic). nih.govresearchgate.net |
| Dihedral Angles (Phenyl-C=O-Phenyl) | The twist angles between the two aromatic rings. | Precise values defining the molecular conformation. mdpi.com |
| Piperidine Ring Conformation | The 3D shape of the saturated heterocyclic ring. | Expected to be a chair conformation with specific bond angles. |
| Intermolecular Interactions | Non-covalent forces holding molecules together in the crystal. | Identification of C-F···H, C-H···O, π-π stacking, or other weak interactions. rsc.org |
Computational Chemistry and Molecular Modeling Studies of 2 Fluoro 3 Piperidinomethyl Benzophenone
Molecular Dynamics Simulations of Conformational Landscapes
While quantum chemical calculations provide static pictures of stable conformations, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent effects, and thermodynamic properties. nih.gov
For 2-Fluoro-3'-piperidinomethyl benzophenone (B1666685), MD simulations can be used to explore its vast conformational landscape in a simulated environment, such as in a solvent like water or methanol (B129727). nih.gov These simulations track the trajectory of each atom over a period of nanoseconds or longer, revealing the flexibility of the piperidinomethyl side chain and the rotational freedom of the phenyl rings. This information is critical for understanding how the molecule might adapt its shape to fit into a binding site. Studies on other benzophenone derivatives have utilized classical MD simulations to generate solute-solvent clusters for further analysis with DFT, providing a more accurate picture of the molecule's behavior in solution. nih.gov Furthermore, advanced techniques like Gaussian Accelerated Molecular Dynamics have been applied to study the interaction of benzophenone derivatives with biological targets. acs.org
Table 2: Typical Parameters for an MD Simulation of 2-Fluoro-3'-piperidinomethyl Benzophenone
| Parameter | Typical Value/Setting | Purpose |
| Force Field | AMBER, CHARMM, GROMOS | A set of parameters to define the potential energy of the system. |
| Solvent Model | TIP3P, SPC/E (for water) | Explicitly models the solvent molecules surrounding the solute. |
| System Size | ~50,000 atoms | Includes the solute, solvent, and counter-ions within a periodic box. |
| Simulation Time | 100-500 nanoseconds | The duration over which the molecular motions are simulated. |
| Temperature | 298 K (25 °C) | Maintained to simulate physiological or standard conditions. |
| Pressure | 1 bar | Maintained to simulate constant pressure conditions. |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are invaluable for predicting spectroscopic parameters, which aids in the interpretation of experimental data from techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
DFT calculations can accurately predict the vibrational frequencies corresponding to the normal modes of a molecule. tandfonline.com For this compound, this would involve predicting the characteristic stretching frequency of the carbonyl (C=O) group, which is a strong and distinct peak in the IR spectrum of benzophenones, as well as vibrations associated with the C-F and C-N bonds. researchgate.net Comparing these predicted frequencies with experimental IR and Raman spectra helps in making definitive assignments for the observed spectral bands. tandfonline.com
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net These calculations provide theoretical chemical shifts for each nucleus in the molecule. For this compound, this would help assign the complex aromatic signals and the distinct peaks of the piperidine (B6355638) ring protons and carbons. nih.gov The predicted spectrum serves as a powerful tool for structural elucidation and confirmation.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value | Experimental Correlation |
| Vibrational Frequencies | IR/Raman Spectroscopy | |
| Carbonyl (C=O) Stretch | ~1650-1670 cm⁻¹ | Strong absorption band in the infrared spectrum. |
| C-F Stretch | ~1100-1250 cm⁻¹ | Characteristic band for the fluoro-substituted ring. |
| Aromatic C-H Stretch | >3000 cm⁻¹ | Typical for sp² C-H bonds. |
| NMR Chemical Shifts | ¹H and ¹³C NMR Spectroscopy | |
| Carbonyl Carbon (¹³C) | ~195-200 ppm | Deshielded signal characteristic of a ketone. |
| Aromatic Protons (¹H) | ~7.2-7.8 ppm | Complex multiplet patterns. |
| Piperidine Protons (¹H) | ~1.5-3.0 ppm | Distinct signals for axial and equatorial protons. |
Note: The values presented are typical ranges for the specified functional groups and are used for illustrative purposes.
Investigation of Intermolecular Interactions and Host-Guest Complexation Involving Benzophenone Scaffolds
The benzophenone scaffold is recognized as a ubiquitous structure in medicinal chemistry, often involved in critical intermolecular interactions with biological targets like enzymes and receptors. nih.govrsc.org Computational methods such as molecular docking and MD simulations are essential for studying these interactions.
For this compound, molecular docking could be used to predict its binding mode and affinity within the active site of a target protein. This involves placing the molecule (the "guest") into the binding pocket of the receptor (the "host") in various orientations and conformations to find the most energetically favorable pose. Such studies can identify key interactions, such as hydrogen bonds involving the carbonyl oxygen, π-π stacking with aromatic residues, and hydrophobic interactions involving the phenyl and piperidine rings. nih.gov
Furthermore, the potential for this molecule to participate in host-guest complexation with synthetic macrocycles like cyclodextrins or calixarenes can be explored computationally. nih.govyoutube.com These hosts can encapsulate guest molecules, altering their physical properties. Simulations can predict the stability of such complexes and the driving forces behind their formation, which are often a combination of hydrophobic effects and van der Waals interactions. nih.gov
Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Modeling for Benzophenone Derivatives
Cheminformatics applies computational methods to analyze large datasets of chemical compounds to identify relationships between their structures and properties. A key application is the development of Quantitative Structure-Property Relationship (QSPR) models. frontiersin.org QSPR models are statistical equations that correlate calculated molecular descriptors (numerical representations of molecular structure) with an observed property. nih.govresearchgate.net
To develop a QSPR model for a series of benzophenone derivatives, one would first calculate a wide range of molecular descriptors for each compound. These can include electronic descriptors (e.g., dipole moment, HOMO/LUMO energies), steric descriptors (e.g., molecular volume), and topological descriptors (e.g., connectivity indices). nih.gov These descriptors are then used as independent variables in a regression analysis to model a dependent variable, which could be a physical property like solubility or a biological activity like receptor binding affinity. researchgate.net Such models can then be used to predict the properties of new, unsynthesized benzophenone derivatives, like this compound, thereby accelerating the discovery of compounds with desired characteristics. mdpi.com
Table 4: Selected Molecular Descriptors for QSPR Modeling of this compound
| Descriptor Class | Example Descriptors | Predicted Property Relevance |
| Physicochemical | LogP, Molecular Weight (MW), Polar Surface Area (PSA) | Solubility, membrane permeability, bioavailability. |
| Electronic | Dipole Moment, HOMO/LUMO Energies, Electron Affinity | Reactivity, binding affinity to polar sites. |
| Topological | Wiener Index, Balaban Index | Molecular shape and branching, relating to steric fit. |
| Constitutional | Number of H-bond donors/acceptors, Number of rotatable bonds | Drug-likeness, conformational flexibility. |
Derivatization and Analogue Design Strategies Based on 2 Fluoro 3 Piperidinomethyl Benzophenone
Systematic Substitution at the Fluorine Position for Modulating Chemical Reactivity
The fluorine atom on the benzophenone (B1666685) scaffold is a key site for modulation. Its high electronegativity influences the electronic properties of the aromatic ring, and it can serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. Systematic replacement of the fluorine atom allows for the introduction of a wide array of functional groups, thereby altering the molecule's reactivity, polarity, and potential intermolecular interactions.
The reactivity of the C-F bond is dependent on the reaction conditions and the nucleophile used. For instance, in reactions with secondary amines, the fluorine atom on a (4-fluorophenyl)(aryl)methanone can be displaced to form 4-(dialkylamino)phenylmethanones, often with high yields when conducted in water. researchgate.net This demonstrates the feasibility of replacing the fluorine with various amine-containing groups. The tendency for fluorine atoms on aromatic rings to be substituted by methoxy (B1213986) groups when in the presence of methanol (B129727) has also been observed, highlighting the potential for introducing oxygen-based functionalities. nih.gov
Table 1: Hypothetical Modulation of Chemical Reactivity by Substitution at the 2-Position
| Substituent (X) at 2-Position | Expected Effect on Carbonyl Electrophilicity | Potential for SNAr Reactions | Notable Chemical Feature |
|---|---|---|---|
| -F (Fluorine) | Increased due to high electronegativity | Good leaving group | Strong C-F bond, potential for H-bonding |
| -Cl (Chlorine) | Moderately increased | Moderate leaving group | Participates in halogen bonding |
| -Br (Bromine) | Slightly increased | Good leaving group for cross-coupling | Enables Suzuki, Heck, or Sonogashira coupling |
| -OCH₃ (Methoxy) | Decreased due to electron-donating effect | Poor leaving group | Increases polarity and hydrogen bond acceptor capacity |
| -CN (Cyano) | Significantly increased | Activates ring for SNAr | Strong electron-withdrawing group, can be hydrolyzed to carboxylic acid |
Modification of the Piperidine (B6355638) Moiety
The piperidine ring is a prevalent structural motif in pharmaceuticals and bioactive compounds, valued for its ability to influence pharmacokinetic properties and provide vectors for receptor interactions. pharmaceutical-technology.comresearchgate.netbeilstein-journals.org Modifying this part of the 2-Fluoro-3'-piperidinomethyl benzophenone structure can lead to significant changes in conformation, basicity, and steric profile.
Altering the size of the heterocyclic ring from a six-membered piperidine to a five-membered pyrrolidine (B122466) or a four-membered azetidine (B1206935) can impact the conformational flexibility and the orientation of the benzophenone moiety. Studies have shown that such changes can significantly affect biological activity, sometimes leading to a decrease in potency, which highlights the specific role of the six-membered ring. thieme-connect.com
The nitrogen atom of the piperidine ring is a prime site for substitution. Attaching different alkyl or functional groups to this nitrogen can modulate the compound's basicity (pKa), lipophilicity, and potential for hydrogen bonding. For instance, N-alkylation is a common strategy, while introducing more complex side chains can provide additional interaction points with molecular targets. Recent synthetic advances, such as biocatalytic C-H oxidation and radical cross-coupling, offer modular approaches to functionalize the piperidine ring itself, not just the nitrogen, creating complex 3D structures more efficiently than traditional methods. news-medical.net
Replacing one of the carbon atoms in the piperidine ring with another heteroatom (e.g., oxygen, sulfur, or another nitrogen) is a powerful strategy for analogue design. pharmaceutical-technology.com This modification fundamentally alters the ring's properties.
Morpholine (B109124): Introducing an oxygen atom at the 4-position of the piperidine ring (relative to the nitrogen) creates a morpholine analogue. This generally increases hydrophilicity and can introduce a hydrogen bond acceptor site, while potentially reducing the basicity of the nitrogen atom.
Thiomorpholine (B91149): The introduction of a sulfur atom yields a thiomorpholine ring, which can alter lipophilicity and introduce a site susceptible to oxidation (to a sulfoxide (B87167) or sulfone), providing further avenues for derivatization.
Piperazine (B1678402): Adding a second nitrogen atom to form a piperazine ring introduces another basic center and a new site for substitution. mdpi.com This allows for the attachment of a second, independent side chain, which can be used to probe additional binding pockets or to significantly alter the physicochemical properties of the molecule. The presence of the second nitrogen allows for adjustments to the 3D geometry at a distal position, which is not as easily achieved with piperidines or morpholines. mdpi.com
Table 2: Predicted Physicochemical Properties of Piperidine Moiety Analogues
| Heterocyclic Ring | Key Feature | Predicted Change in Lipophilicity (LogP) | Predicted Change in Basicity (pKa) | Additional Functionality |
|---|---|---|---|---|
| Piperidine | Base compound | Reference | Reference (Typical pKa ~11) | N-substitution |
| Pyrrolidine | 5-membered ring | Slightly lower | Similar | Different ring pucker/conformation |
| Morpholine | Contains oxygen | Lower (more hydrophilic) | Lower (pKa ~8.5) | H-bond acceptor (ether oxygen) |
| Thiomorpholine | Contains sulfur | Higher than morpholine | Similar to morpholine | Can be oxidized (sulfoxide, sulfone) |
| Piperazine | Contains second nitrogen | Lower (more hydrophilic) | Two pKa values | Second site for derivatization |
Derivatization of the Benzophenone Backbone
The benzophenone core, consisting of two phenyl rings connected by a carbonyl group, is a classic structural motif in medicinal chemistry and materials science. mdpi.comnih.gov Its derivatization can enhance chemical diversity and introduce stereochemical complexity.
The two aromatic rings of the benzophenone backbone are amenable to various functionalization reactions, primarily through electrophilic aromatic substitution (SEAr). acs.org Depending on the existing substituents (the fluorine and the piperidinomethyl group), further substitution can be directed to specific positions. For example, nitration, halogenation, or Friedel-Crafts acylation/alkylation can be employed to introduce new functional groups. nih.govorganic-chemistry.org
These new groups serve as chemical handles for further modifications. A bromo-substituent, for instance, can be used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. organic-chemistry.org This strategy allows for the modular assembly of complex analogues. The benzophenone moiety itself is also photoactivatable; upon UV irradiation, it can form radicals, a property used in photoaffinity labeling to covalently link molecules to target proteins. rsc.orgnih.gov This reactivity can be harnessed for various chemical applications.
Introducing chirality into the benzophenone backbone can lead to analogues with specific three-dimensional arrangements, which is crucial for applications involving chiral recognition. While the parent compound is achiral, chiral centers can be introduced through several strategies. ethz.ch
One approach is the stereoselective reduction of the carbonyl group to a chiral alcohol. This can be achieved using chiral reducing agents or catalytic asymmetric hydrogenation. The resulting diphenylmethanol (B121723) core would possess a stereocenter.
Another strategy involves the stereoselective addition of organometallic reagents to the carbonyl group. For example, a Grignard reaction can be performed under chiral catalysis to produce a tertiary alcohol with high enantiomeric excess. acs.org Research has demonstrated that Grignard reagents can be added to furanose intermediates with very high stereoselectivity, a principle that can be extended to benzophenone-like systems. acs.org Furthermore, chiral auxiliaries can be attached to the molecule to direct the stereochemical outcome of a reaction, after which the auxiliary is removed. ethz.ch Studies on chiral benzophenone derivatives have shown that stereochemistry can significantly influence intramolecular photochemical processes, indicating that the spatial arrangement of the rings has a profound effect on reactivity. researchgate.net
Design of Hybrid Molecules Incorporating the this compound Scaffold
The strategy of creating hybrid molecules, which involves combining two or more pharmacophoric units into a single chemical entity, has emerged as a powerful approach in drug discovery. mdpi.com This method aims to develop agents with improved affinity, better efficacy, and potentially dual or multiple modes of action, which can be particularly advantageous for treating complex multifactorial diseases like cancer and neurodegenerative disorders. mdpi.comnih.govmdpi.com While specific hybrid molecules derived directly from the this compound scaffold have not been extensively reported in publicly available research, the structural components of this compound—the fluorinated benzophenone core and the piperidinomethyl group—offer a versatile platform for the rational design of novel multi-target ligands.
The design of such hybrids can be approached by considering the known biological activities of the constituent pharmacophores and by employing various linker strategies to connect them to other bioactive moieties. nih.gov The benzophenone scaffold itself is a well-established pharmacophore found in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.gov The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and binding affinity. mq.edu.au Similarly, the piperidine nucleus is a common feature in many centrally active drugs and other pharmacologically active agents. dut.ac.zamdpi.comencyclopedia.pub
Hypothetical Design Strategies for Hybrid Molecules
Based on established principles of medicinal chemistry and hybrid drug design, several strategies can be conceptualized for creating hybrid molecules using the this compound scaffold. These strategies generally involve linking the scaffold to another pharmacophore known to act on a complementary biological target.
Analytical Methodologies for the Characterization and Quantification of 2 Fluoro 3 Piperidinomethyl Benzophenone
Chromatographic Separation Techniques
Chromatographic techniques are fundamental for isolating 2-Fluoro-3'-piperidinomethyl benzophenone (B1666685) from complex mixtures, a critical step for accurate quantification and identification. These methods separate compounds based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile, thermally labile compounds like many benzophenone derivatives. The development of a robust HPLC method for 2-Fluoro-3'-piperidinomethyl benzophenone would involve a systematic optimization of chromatographic conditions to achieve adequate separation and a signal-to-noise ratio.
Method development begins with the selection of an appropriate stationary phase, typically a C8 or C18 reversed-phase column, which separates compounds based on hydrophobicity. researchgate.net The mobile phase, a mixture of an aqueous component (like water with an acid modifier such as formic or acetic acid) and an organic solvent (commonly acetonitrile (B52724) or methanol), is optimized through gradient or isocratic elution to ensure efficient separation. ajol.infosemanticscholar.org UV detection is standard, with the wavelength set to a maximum absorbance for the benzophenone chromophore, often around 250-270 nm. researchgate.netajol.info
Validation of the developed HPLC method is performed according to International Conference on Harmonisation (ICH) guidelines to ensure its reliability. researchgate.netajol.infosemanticscholar.org Key validation parameters include:
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. This is typically established over a range such as 5 to 30 µg/ml or 10 to 110 ng/ml, with a correlation coefficient (R²) greater than 0.99. researchgate.netsemanticscholar.org
Accuracy: The closeness of the test results to the true value, often assessed through recovery studies at different concentration levels (e.g., 50%, 100%, 150%). semanticscholar.org Recoveries in the range of 90.9% to 106% are considered acceptable. ajol.info
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is expressed as the percentage relative standard deviation (%RSD), which should ideally be below 2% or 5%. ajol.infosemanticscholar.org
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For similar compounds, LODs can range from 0.020 to 0.27 µg/L. ajol.info
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. ajol.info
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. semanticscholar.org
Table 1: Typical HPLC Method Validation Parameters for Pharmaceutical Compounds
| Validation Parameter | Typical Acceptance Criteria/Range | Reference |
|---|---|---|
| Linearity (Correlation Coefficient, R²) | > 0.998 | ajol.info |
| Accuracy (% Recovery) | 86.0% - 106% | ajol.info |
| Precision (% RSD) | < 5% | ajol.info |
| Limit of Detection (LOD) | 0.020 - 0.27 µg/L | ajol.info |
| Limit of Quantification (LOQ) | 0.080 - 0.91 µg/L | ajol.info |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While this compound itself may have limited volatility, GC analysis can be applied following a derivatization step to convert it into a more volatile and thermally stable derivative. For other benzophenones, GC is a common analytical method. nih.gov
The analysis often involves a capillary column, such as a DB-5MS, which provides high-resolution separation. researchgate.net The choice of column and temperature programming is critical for achieving separation from other components in the mixture. The detection limits for benzophenones using GC can be in the nanogram range (50-100 ng). nih.gov
Thin-Layer Chromatography (TLC) in Reaction Monitoring
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective qualitative technique, frequently employed to monitor the progress of a chemical reaction. oregonstate.eduyoutube.com In the synthesis of a compound like this compound, TLC can be used to track the consumption of the starting materials and the formation of the product. libretexts.org
The technique involves spotting the reaction mixture onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. oregonstate.eduyoutube.com The plate is then developed in a chamber containing a suitable mobile phase, a solvent system like a hexane-acetone mixture. oregonstate.edu The separation is based on the differential partitioning of the compounds between the polar stationary phase and the less polar mobile phase. youtube.com Polar molecules interact more strongly with the silica plate and move slower, resulting in a lower Retention Factor (Rf), while non-polar molecules travel further up the plate. youtube.com By comparing the spots of the reaction mixture over time to the spots of the starting materials, a chemist can determine when the reaction is complete. libretexts.orgchegg.com
Hyphenated Techniques for Enhanced Analytical Specificity
To achieve higher specificity and sensitivity, chromatographic systems are often coupled with mass spectrometric detectors. These "hyphenated" techniques combine the separation power of chromatography with the definitive identification capabilities of mass spectrometry.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Benzophenone Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical method that combines the separation capabilities of liquid chromatography with the mass analysis of tandem mass spectrometry. ijpsjournal.com This technique is particularly well-suited for analyzing complex samples. ijpsjournal.comnih.gov
In a typical LC-MS/MS method for benzophenone derivatives, chromatographic separation is achieved using a C18 column with a gradient mobile phase, such as methanol (B129727) and an aqueous solution containing a modifier like ammonia (B1221849) or formic acid. ijpsjournal.com After separation, the analyte is ionized, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), before entering the mass spectrometer. nih.govrsc.org Tandem mass spectrometry, often in the Multiple Reaction Monitoring (MRM) mode, is used for quantification. rsc.org This involves selecting a specific precursor ion for the analyte and then monitoring for a characteristic product ion after fragmentation, providing excellent specificity and reducing matrix interference. rsc.orgresearchgate.net This approach allows for detection limits in the low ng/g to ng/mL range. nih.gov
Table 2: Example LC-MS/MS Method Parameters for Benzophenone Derivatives
| Parameter | Condition | Reference |
|---|---|---|
| Chromatographic Column | UPLC BEH C18 (1.7 μm, 2.1 mm × 100 mm) | nih.gov |
| Mobile Phase | A: Methanol with 0.1% formic acid; B: Deionized water | nih.gov |
| Flow Rate | 0.3 mL/min | nih.gov |
| Ionization Mode | Electrospray Ionization (ESI) in positive and negative modes | rsc.org |
| Detection Mode | Multiple Reaction Monitoring (MRM) | rsc.org |
| Limit of Detection (LOD) | 0.01–0.42 ng/mL | nih.gov |
| Recovery | 98% - 104% | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Benzophenone Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation of compounds by GC with their detection and identification by a mass spectrometer. oup.comkoreascience.kr It is a widely used method for the analysis of benzophenones in various matrices. thermofisher.comresearchgate.net
For sample preparation, especially from complex matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be employed, which involves a dispersive solid-phase extraction to clean up the sample before injection. thermofisher.com This method has been shown to provide high recoveries (e.g., 101.7% for benzophenone) and good reproducibility. thermofisher.com The GC-MS system uses a specific column, like a TraceGOLD™ TG-17MS, and a defined temperature program to separate the analytes. thermofisher.com The mass spectrometer then detects the characteristic ions of the target compound, allowing for both qualitative and quantitative analysis. researchgate.net The method can be validated for linearity, accuracy, and precision, with detection limits often reaching very low levels, such as 2 µg/kg. thermofisher.comnih.gov
Table 3: GC-MS Analysis Parameters and Performance for Benzophenones
| Parameter | Details | Reference |
|---|---|---|
| Sample Preparation | QuEChERS dispersive SPE | thermofisher.com |
| GC Column | Thermo Scientific™ TraceGOLD™ TG-17MS | thermofisher.com |
| Detection | Mass Spectrometry (MS) | researchgate.net |
| Linearity Range | 50 to 1000 ng/mL | thermofisher.com |
| Average Recovery (spiked sample) | 82.3% - 101.7% | thermofisher.com |
| Relative Standard Deviation (RSD) | 2.3% - 4.6% | thermofisher.com |
| Limit of Detection (LOD) | 2 µg/kg | nih.gov |
Purity Assessment and Impurity Profiling
Assessing the purity of a drug substance and identifying potential impurities are critical components of pharmaceutical quality control. This involves the use of validated quantitative methods and studying the compound's stability under stress conditions to understand its degradation profile. ijcrt.org
High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for the quantitative analysis of pharmaceutical compounds and their impurities. akjournals.com A reverse-phase HPLC method with UV detection (RP-HPLC-UV) is well-suited for this compound, owing to the strong UV absorbance of the benzophenone chromophore.
A C8 or C18 column would provide effective separation. The mobile phase would typically consist of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. akjournals.comnih.gov Due to the basic piperidine (B6355638) moiety, which can cause poor peak shape (tailing) on silica-based columns, it is essential to use an acidic modifier (e.g., formic acid or trifluoroacetic acid) in the mobile phase. nih.gov This ensures the analyte is in its protonated form, leading to symmetrical peaks and reproducible retention times. Validation of the method according to ICH guidelines is necessary to ensure it is accurate, precise, linear, and specific. nih.govconicet.gov.ar
Table 4: Typical RP-HPLC-UV Method Parameters and Validation Data
| Parameter | Value |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (based on benzophenone chromophore) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Linearity Range | 0.1 - 100 µg/mL (R² > 0.999) akjournals.comnih.gov |
| Limit of Detection (LOD) | ~0.02 µg/mL akjournals.com |
| Limit of Quantification (LOQ) | ~0.06 µg/mL akjournals.com |
| Accuracy (Recovery) | 98 - 102% conicet.gov.ar |
| Precision (RSD) | < 2% conicet.gov.ar |
Forced degradation, or stress testing, is performed to identify potential degradation products and establish the degradation pathways of a drug substance. researchgate.net It is a crucial part of developing a stability-indicating analytical method—one that can separate the intact drug from its degradation products. ijcrt.orgambiopharm.com The compound is subjected to conditions more severe than those used for accelerated stability testing, including acid and base hydrolysis, oxidation, heat, and photolysis. researchgate.netactascientific.com
For this compound, degradation could occur at several sites. The ether linkage (if present, depending on synthesis route) or amide bonds are susceptible to hydrolysis. The piperidine ring is susceptible to oxidation. acs.orgnih.gov The ketone group could be reduced, and while the aromatic C-F bond is generally stable, it can degrade under certain photolytic conditions. scielo.br
Table 5: Forced Degradation Conditions and Potential Degradation Pathways
| Stress Condition | Typical Reagent/Condition | Potential Degradation Products/Pathways |
|---|---|---|
| Acid Hydrolysis | 0.1 M HCl, 80°C, 24h | Potential cleavage of linkages depending on the full structure; generally stable benzophenone core. |
| Base Hydrolysis | 0.1 M NaOH, 80°C, 24h | More likely to cause degradation than acid for certain related structures. researchgate.net |
| Oxidation | 3-6% H₂O₂, Room Temp, 24h | Oxidation of the piperidine ring to form N-oxide or ring-opened products. acs.org |
| Thermal Degradation | 60-80°C, Dry Heat, 48h | General decomposition, potential for dimerization or other complex reactions. |
| Photodegradation | UV light (e.g., 254 nm) or Xenon lamp (ICH Q1B), Solid & Solution | Photoreduction of the ketone to a benzhydrol, potential C-F bond cleavage, or reactions involving the piperidine moiety. scielo.br |
By analyzing the stressed samples, a comprehensive impurity profile can be established, and the stability-indicating power of the quantitative HPLC method can be confirmed, ensuring that any degradants formed during the product's shelf-life can be detected and quantified.
Future Directions and Emerging Research Avenues for 2 Fluoro 3 Piperidinomethyl Benzophenone
Integration with Advanced Catalytic Systems for Efficient Synthesis
The efficient synthesis of complex molecules like 2-Fluoro-3'-piperidinomethyl benzophenone (B1666685) is contingent on the development of advanced catalytic systems. Future research will likely focus on optimizing existing methods and discovering new catalysts to improve yield, reduce waste, and enhance stereoselectivity. Heterogeneous catalysts, in particular, offer the promise of easier separation and recycling, aligning with the principles of green chemistry.
One promising area is the use of palladium-based catalysts. For instance, a palladium(II)/oxometalate catalyst system is known to convert alcohols to ketones, a potential step in benzophenone synthesis. google.com Furthermore, palladium on carbon (Pd/C) has been effectively used in the hydrogenation of fluoropyridines to produce fluorinated piperidines, demonstrating its utility in synthesizing fluorinated N-heterocycles. nih.gov The development of catalysts that can selectively facilitate the coupling of a fluorinated aryl component with a piperidinomethyl-substituted aryl component in a one-pot reaction would represent a significant advancement.
| Catalytic System | Potential Application in Synthesis | Key Advantages |
| Palladium(II)/Oxometalate | Oxidation of a precursor alcohol to the benzophenone carbonyl. google.com | High efficiency for ketone formation. |
| Palladium on Carbon (Pd/C) | Hydrogenation of a pyridine (B92270) precursor to the piperidine (B6355638) ring. nih.gov | Robust, commercially available, effective for N-heterocycles. |
| Lewis Acids (e.g., AlCl₃) | Friedel-Crafts acylation of a fluorinated benzene (B151609) ring. google.com | Well-established method for forming the benzophenone core. |
| Heterogeneous Catalysts | General use in hydrogenation and coupling reactions. nih.gov | Ease of separation, potential for recycling, improved sustainability. |
Exploration of Novel Synthetic Pathways and Methodologies
Future methodologies could involve:
Convergent Synthesis: Developing separate pathways for the fluorinated phenyl ring and the piperidinomethyl-substituted phenyl ring, followed by a final, high-yield coupling step. This approach allows for greater modularity and easier purification of intermediates.
C-H Activation/Functionalization: Directing groups could be used to functionalize a pre-formed benzophenone core, selectively introducing the fluorine and piperidinomethyl groups. This would reduce the number of steps required in a linear synthesis.
Flow Chemistry: Utilizing microreactors for synthesis could offer enhanced control over reaction parameters (temperature, pressure, reaction time), potentially improving yields and safety, especially for exothermic fluorination or acylation reactions.
Biosynthesis: The mixed fermentation of fungi has been shown to boost the production of benzophenone metabolites. nih.gov While not directly applicable to this specific synthetic compound, it opens avenues for biocatalysis in creating complex benzophenone precursors.
Development of Chemoinformatic Databases for Benzophenone Derivatives
The vast and growing number of benzophenone derivatives necessitates the development of specialized chemoinformatic databases. While large-scale repositories like PubChem and ChEMBL are invaluable, a dedicated database for benzophenones could accelerate research by providing curated data on synthesis, reactivity, and biological activity. neovarsity.org
Key features of a specialized benzophenone database could include:
Structure-Activity Relationships (SAR): Curated data from various studies, linking specific substitutions (like fluorine or piperidine) to biological outcomes (e.g., anticancer or antimicrobial activity). nih.govsemanticscholar.org
Synthetic Route Information: Detailed, searchable synthetic protocols, including catalysts, reaction conditions, and yields.
Predicted Properties: Integration of computational tools to predict ADMET (absorption, distribution, metabolism, excretion, toxicity) properties, spectral data, and quantum chemical parameters. neovarsity.org
Cross-Referencing: Links to major databases like the Protein Data Bank (PDB) to connect compounds to their macromolecular targets. neovarsity.org
| Database Type | Focus | Relevance to Benzophenone Research |
| PubChem, ZINC | Large-scale chemical repositories. neovarsity.org | Virtual screening and compound identification. neovarsity.org |
| ChEMBL, DrugBank | Bioactive molecules and drug targets. neovarsity.org | Target identification and analysis of quantitative bioactivity data. neovarsity.org |
| PDB, CSD | 3D macromolecular and small molecule structures. neovarsity.org | Structure-based drug design and molecular interaction studies. neovarsity.org |
| Specialized Benzophenone DB | Curated data on benzophenone synthesis, SAR, and properties. | Accelerates discovery by centralizing relevant information. |
Advanced Materials Science Applications as Chemical Intermediates or Photoinitiators in Polymer Synthesis
Benzophenones are widely used as Type II photoinitiators in free-radical polymerization, a process critical for UV-curing of coatings, inks, and adhesives. nih.gov Upon absorption of UV light, the benzophenone molecule transitions to an excited state and abstracts a hydrogen atom from a synergist (like an amine), generating radicals that initiate polymerization. rsc.org
The unique structure of 2-Fluoro-3'-piperidinomethyl benzophenone makes it a compelling candidate for advanced applications:
As a Chemical Intermediate: This compound serves as a valuable building block for more complex molecules in pharmaceutical and materials science research. bldpharm.com The presence of reactive sites—the fluorinated ring, the ketone, and the piperidine nitrogen—allows for diverse subsequent modifications. ossila.com
As a Photoinitiator: The core benzophenone structure provides the necessary photoactivity. nih.gov The piperidinomethyl group could potentially act as a linked co-initiator, potentially leading to a highly efficient monocomponent Type II photoinitiator system. This could improve initiation speeds and reduce the need for additional amine synergists. rsc.org The fluorine atom may also modulate the absorption spectrum and photochemical properties. Research into multifunctional benzophenone-based photoinitiators has shown that such modifications can enhance performance for applications like 3D printing. rsc.org
Theoretical Advancements in Understanding Fluorine Chemistry and Its Impact on Benzophenone Reactivity
The introduction of fluorine into organic molecules can have profound effects on their chemical and physical properties. nih.gov Theoretical and computational chemistry offer powerful tools to understand these effects at a molecular level.
Future theoretical research on this compound could focus on:
Conformational Analysis: The fluorine atom's preference for a gauche orientation can influence the conformational flexibility of the molecule, which is critical for its interaction with biological targets or its role in a polymer matrix. nih.govmq.edu.au
Reactivity Modulation: Fluorine is a highly electronegative atom, and its presence on the phenyl ring will influence the electronic properties of the entire benzophenone system. Theoretical studies can quantify the impact on the electrophilicity of the carbonyl carbon and the pKa of the piperidine nitrogen.
Molecular Dynamics (MD) Simulations: MD simulations can model the interaction of the compound with target proteins or within a polymerizing system. mq.edu.au For example, studies on fluorinated balanol (B57124) analogues (which contain a benzophenone motif) have shown that fluorination can enhance interactions with key amino acid residues in protein kinases. mq.edu.au
C-F Bond Functionalization: Recent studies have explored the selective activation and transformation of C-F bonds. acs.org Theoretical models can help predict the feasibility and outcome of such reactions on this specific compound, opening pathways to novel derivatives that would be difficult to synthesize otherwise. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
